(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
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Overview
Description
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered aromatic ring. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound would be characterized by the presence of the pyrrolidine ring and the phenyl group. The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring and the phenyl group can undergo various reactions typical for these types of structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrrolidine ring and the phenyl group .Scientific Research Applications
Chemistry: In chemistry, it can be used as a building block in synthetic organic chemistry to develop novel compounds.
Biology: In biological research, it might be used as a probe or reagent to study biological processes involving piperidine and pyrrolidine moieties.
Medicine: In pharmacology and medicine, its derivatives or analogs could serve as potential therapeutic agents, particularly if they exhibit activity against certain biological targets.
Industry: In the industrial context, the compound could be used in the manufacture of specialty chemicals, or as an intermediate in the synthesis of more complex molecules.
5. Mechanism of Action: The mechanism of action for compounds containing piperidine and pyrrolidine often involves interaction with biological receptors or enzymes. These interactions typically modulate biological pathways and can lead to various pharmacological effects. The methanone core might also facilitate binding to specific molecular targets, influencing the compound's efficacy and potency.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit anti-inflammatory properties .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the formation of the methanone core, followed by the introduction of piperidine and pyrrolidine groups. Typical reactions might involve nucleophilic substitution, reduction, and cyclization reactions under controlled conditions such as specific temperatures, pH levels, and solvent systems.
Industrial Production Methods: On an industrial scale, production might utilize continuous flow chemistry techniques to ensure high yield and purity while minimizing by-products. Solvent systems, temperature control, and catalysts can all be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride can undergo several types of reactions:
Oxidation: This compound might be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions could reduce any present double bonds or functional groups such as ketones to alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially due to the presence of halide groups.
Common Reagents and Conditions: Reagents commonly used could include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitutions.
Major Products: Oxidation might produce hydroxylated or carbonylated derivatives, while reduction and substitution could lead to various modified analogs with altered biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds: Similar compounds could include those with piperidine or pyrrolidine rings, such as (2-(Piperidin-4-ylmethoxy)phenyl)(morpholin-1-yl)methanone hydrochloride or (2-(Piperidin-3-ylmethoxy)phenyl)(piperazin-1-yl)methanone hydrochloride.
Uniqueness: (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is unique due to the specific positioning of the piperidine and pyrrolidine rings, which can affect its chemical reactivity and biological activity differently than its analogs.
Properties
IUPAC Name |
[2-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-10-3-4-11-19)15-7-1-2-8-16(15)21-13-14-6-5-9-18-12-14;/h1-2,7-8,14,18H,3-6,9-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPDDVNMEKTXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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